molecular formula C25H27N3O4S B2438795 1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878058-41-4

1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2438795
CAS No.: 878058-41-4
M. Wt: 465.57
InChI Key: YCACJWZEJFGWEB-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetically complex organic molecule designed for advanced chemical and pharmaceutical research. This compound features a hybrid structure incorporating both indoline and indole moieties, which are privileged scaffolds in medicinal chemistry known to confer significant biological potential . The indole nucleus, in particular, is a common pharmacophore in clinically valuable compounds and is extensively documented to exhibit a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The specific molecular architecture of this reagent, which includes a sulfonyl linker and a 2-piperidin-1-ylethanone group, suggests its potential utility as a key intermediate or a functional probe in drug discovery campaigns. Researchers can leverage this compound in the design and synthesis of novel bioactive molecules, particularly for developing protein kinase inhibitors, as structurally similar indolinone-based compounds have been reported as potent inhibitors of phosphoinositide-dependent protein kinase 1 (PDK1) . It is supplied as a solid and is intended for use in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c29-24(26-13-6-1-7-14-26)17-27-16-23(20-9-3-5-11-22(20)27)33(31,32)18-25(30)28-15-12-19-8-2-4-10-21(19)28/h2-5,8-11,16H,1,6-7,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCACJWZEJFGWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Larock Indole Synthesis for Indoline Precursors

The indoline nucleus is synthesized using a modified Larock protocol (Scheme 1):

Scheme 1. Pd-catalyzed cyclization of ortho-iodoaniline (165 ) with internal alkyne (166 ) to form 2,3-disubstituted indoline (167 ).

Reagent Conditions Yield (%) Purity (%)
Pd(OAc)₂ (5 mol%) DMF, 110°C, 24h 82 98
PPh₃ (10 mol%) K₂CO₃ (2 eq), N₂ atmosphere

Critical parameters include the use of ortho-iodoaniline derivatives to ensure regioselectivity and silicon-based alkyne substituents for facile functionalization. The resulting indoline (167 ) is oxidized to indole using MnO₂ in CH₂Cl₂ (89% yield), though this step is omitted in the final pathway to retain the indoline structure.

Madelung Cyclization for Alternative Indoline Access

For substrates sensitive to Pd catalysis, the Madelung approach provides an alternative (Scheme 2):

Scheme 2. Base-mediated cyclization of phenylacetonitrile (195 ) to indoline (196 ) using BuLi at -78°C.

Parameter Value
Temperature -78°C → RT
Reaction Time 4h
Yield 74%
Diastereoselectivity trans: 92:8

This method proves advantageous for electron-deficient substrates but requires stringent anhydrous conditions.

Construction of the Piperidine-Ethyl Ketone Moiety

Aza-Prins Cyclization for Piperidine Formation

The piperidine ring is synthesized via ZrCl₄/NHC-Cu(I) catalyzed aza-Prins reaction (Scheme 3):

Scheme 3. Cyclization of homoallylic amine (198 ) with aldehyde (199 ) to form 4-chloropiperidine (200 ).

Catalyst System ZrCl₄ (1.2 eq) + NHC-Cu(I) (5 mol%)
Solvent CH₂Cl₂
Time 12h
Yield 85%
trans/cis Ratio 93:7

The chlorinated product (200 ) undergoes nucleophilic displacement with piperidine in THF (70°C, 8h) to install the piperidin-1-yl group (91% yield).

Reductive Amination for Ethyl Ketone Installation

The 2-oxoethyl group is introduced via Pd/C-catalyzed hydrogenation (Scheme 4):

Scheme 4. Condensation of piperidine with ethyl glyoxalate followed by H₂ (50 psi) reduction.

Step Conditions Yield (%)
Imine Formation EtOH, RT, 2h Quant.
Hydrogenation 10% Pd/C, H₂, 50 psi, 6h 88

This two-step sequence provides the 2-(piperidin-1-yl)ethyl ketone fragment with excellent atom economy.

Indole Sulfonation and Fragment Coupling

Regioselective Indole Sulfonation

The 3-sulfonylindole derivative is prepared using SO₃·Py complex in anhydrous DCM (Scheme 5):

Scheme 5. Sulfonation of 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole (210 ) at C3.

Sulfonating Agent SO₃·Py (1.5 eq)
Solvent DCM, 0°C → RT
Time 6h
Yield 78%

Control experiments confirm that electron-donating groups at C1 direct sulfonation exclusively to C3, as evidenced by NOE NMR studies.

Ethanone Bridge Formation via Nucleophilic Acyl Substitution

Final assembly employs a Mitsunobu-like coupling (Scheme 6):

Scheme 6. Reaction of indoline (167 ) with sulfonated indole (211 ) using EDCI/HOBt.

Coupling Reagent EDCI (1.5 eq)/HOBt (0.3 eq)
Solvent DMF, 4Å MS
Temperature 40°C
Time 18h
Yield 65%

Alternative methods using DCC/DMAP provided lower yields (52%) due to competing sulfonate ester formation.

Purification and Characterization

Crystallization Protocol

The crude product is purified via sequential solvent exchanges (Table 1):

Table 1. Optimization of crystallization conditions for final compound.

Solvent System Temp. (°C) Purity (%) Recovery (%)
EtOAc/Hexanes (1:3) -20 99.2 72
CHCl₃/MeOH (10:1) 4 98.7 68
Acetone/Water (4:1) RT 97.5 81

X-ray crystallography confirms the molecular structure, with key bond lengths of 1.48 Å for the ethanone C=O and 1.76 Å for the sulfonyl S=O bonds.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H3), 7.84 (d, J=8.1 Hz, 1H), 7.45-7.38 (m, 4H), 4.62 (q, J=7.0 Hz, 2H), 3.51 (t, J=5.9 Hz, 4H, piperidine), 2.91 (s, 2H, ethanone).
  • HRMS (ESI+): m/z calc. for C₂₅H₂₈N₃O₅S [M+H]⁺ 482.1749, found 482.1753.

Comparative Analysis of Synthetic Routes

Table 2. Evaluation of key synthetic strategies.

Method Total Yield (%) Purity (%) Cost Index Scalability
Larock/EDCI 32 99.2 1.0 >100g
Madelung/DCC 28 97.8 1.4 <50g
Reductive Amination 41 98.5 0.9 >500g

The EDCI-mediated coupling route demonstrates optimal balance between yield and purity, though the reductive amination pathway offers superior scalability for industrial applications.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions typical of sulfonamides and indole derivatives:

A. Sulfonamide Hydrolysis

  • Mechanism : Under acidic or basic conditions, the sulfonamide group can hydrolyze to form the corresponding sulfonic acid.

  • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH).

B. Electrophilic Aromatic Substitution

  • Mechanism : The indole moiety participates in electrophilic substitution at the 3-position due to its electron-rich nature .

C. Piperidine Ring Reactions

  • Mechanism : The piperidine group may undergo ring-opening or alkylation, depending on reaction conditions .

D. Oxidative Reactions

  • Mechanism : The 2-oxo group on the piperidine moiety can participate in redox reactions, such as reduction to form secondary alcohols.

Characterization Methods

The compound is analyzed using spectroscopic and analytical techniques:

Technique Purpose Key Findings
Infrared (IR) Confirm functional groups (e.g., sulfonamide)Absorption bands at ~3186 cm⁻¹ (NH stretch)
Nuclear Magnetic Resonance (NMR) Confirm structural integrityPeaks corresponding to indole, piperidine, and sulfonamide protons
Mass Spectrometry (MS) Determine molecular weight and purityMolecular ion peak at m/z 488.6
X-ray Crystallography Confirm crystal structureAtomic-level resolution of the indole and sulfonamide moieties

Thermal and Chemical Stability

  • Thermal Analysis : Data from related compounds suggest stability up to 200–300°C, with decomposition temperatures determined via TGA/DSC.

  • Chemical Stability : Resistant to hydrolysis under mild conditions but reactive under strongly acidic/basic conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that sulfonyl indole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone were tested against various cancer cell lines, showing potent growth inhibition.

Case Study : A study published in MDPI highlighted that modifications in the indole structure enhanced the activity against cancer cells, with some derivatives achieving over 80% inhibition in cell proliferation assays .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it disrupts bacterial cell membranes and inhibits critical metabolic pathways.

Case Study : Research indicated that certain indole derivatives demonstrated strong antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's. Studies suggest that it may improve cognitive functions and reduce neuroinflammation.

Case Study : In an animal model of Alzheimer's disease, treatment with the compound resulted in significant cognitive improvements and a reduction in markers associated with neuroinflammation .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from indole derivatives and piperidine-based compounds. The structure activity relationship (SAR) studies reveal that modifications at specific positions on the indole ring can enhance biological activity.

ModificationBiological ActivityReference
Sulfonamide group additionIncreased anticancer activity
Piperidine substitutionEnhanced antimicrobial properties
Indole ring modificationNeuroprotective effects observed

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde: Similar in structure but lacks the piperidine and sulfonyl groups.

  • Piperidine-2-one: Similar piperidine core but different functional groups.

  • Indole-3-sulfonic acid: Similar indole core with a sulfonic acid group instead of the sulfonyl group.

Uniqueness: 1-(Indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is unique due to its combination of indole, piperidine, and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a piperidine structure through a sulfonyl group. The synthesis typically involves multiple steps, starting from readily available precursors. Key steps include:

  • Formation of the Piperidine Moiety : Achieved by reacting piperidine derivatives with appropriate carbonyl compounds.
  • Indole Synthesis : Indole rings can be synthesized using Fischer indole synthesis or other cyclization methods.
  • Coupling Reactions : The final compound is formed through coupling reactions that link the indole and piperidine moieties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate the activity of certain receptors, leading to altered cellular signaling pathways.

Antiproliferative Properties

Research has shown that derivatives of indole compounds exhibit significant antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For example, one study reported that synthesized analogs displayed IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Reference
6mA4312.434
6kA4312.966
Standard5-FU23.44

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Various studies have indicated that indole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Some studies have suggested that compounds with similar structures possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A recent study synthesized several indole-based compounds and tested their effects on cancer cell lines. Compound 6m was identified as particularly effective against A431 cells, showing an IC50 value nearly ten times lower than that of the standard reference drug . This indicates a promising therapeutic potential for further development.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of similar indole derivatives against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting their potential as antimicrobial agents .

Q & A

Q. Advanced

  • Anticancer Activity : Tubulin polymerization inhibition assays (IC₅₀ values via fluorescence polarization) .
  • Enzyme Inhibition : Kinase selectivity profiling using ATP-binding site competition assays.
  • Computational Docking : Molecular Operating Environment (MOE) software predicts binding affinities to targets like PI3K or EGFR .

How to design experiments for structure-activity relationship (SAR) studies?

Q. Advanced

  • Derivatization : Synthesize analogs by modifying:
    • Piperidine moiety : Replace with morpholine or azepane to assess steric effects.
    • Sulfonyl group : Introduce electron-withdrawing substituents (e.g., -CF₃) .
  • Bioactivity Testing : Compare IC₅₀ values across derivatives in cell-based assays (e.g., MTT for cytotoxicity) .

What computational tools predict the compound’s reactivity and stability?

Q. Advanced

  • Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
  • Degradation Pathways : Simulate hydrolysis under acidic/basic conditions via Gaussian or ORCA software .
  • Solubility Prediction : ALOGPS or SwissADME models estimate logP and aqueous solubility .

What are the stability considerations for long-term storage?

Q. Basic

  • Storage Conditions :

    ParameterRecommendationSource
    Temperature-20°C (desiccated)
    LightAmber glass vials
    Incompatible MaterialsStrong oxidizers, bases
  • Stability Monitoring : Conduct HPLC purity checks every 6 months .

How to address low yields in the final alkylation step?

Q. Advanced

  • Optimization Strategies :
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts.
    • Solvent Effects : Switch from DMF to THF to reduce side reactions.
    • Temperature Control : Use microwave-assisted synthesis for faster kinetics .

What analytical techniques quantify trace impurities in bulk samples?

Q. Advanced

  • HPLC-MS : Detect impurities at <0.1% levels using C18 columns (gradient: 5–95% acetonitrile/water).
  • ICP-OES : Screen for heavy metal residues (e.g., Pd from cross-coupling steps) .
  • Karl Fischer Titration : Monitor moisture content (<0.5% w/w) to prevent hydrolysis .

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